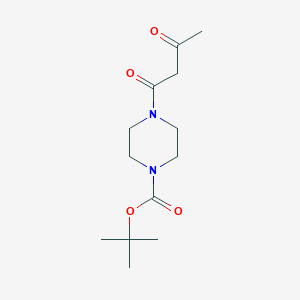

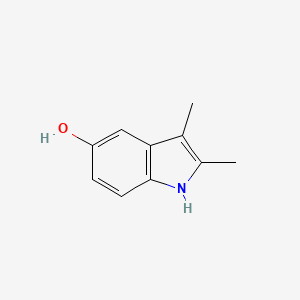

1-éthyl-5-fluoro-1H-indole-3-carbaldéhyde

Vue d'ensemble

Description

1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde (EFICA) is a versatile chemical compound that has been widely used in scientific research and development. It has a wide range of applications, including organic synthesis, drug discovery, and biochemistry. EFICA is an important intermediate in the synthesis of many pharmaceuticals, as well as in the production of various industrial products. EFICA is also a key component of several important biochemical pathways and is a useful tool for studying the mechanisms of action of various biological processes.

Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole, dont le 1-éthyl-5-fluoro-1H-indole-3-carbaldéhyde, ont montré une activité antivirale significative. Par exemple, les dérivés 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide de l'indole ont été préparés et étudiés in vitro pour leur activité antivirale contre un large éventail de virus à acide ribonucléique (ARN) et à acide désoxyribonucléique (ADN) .

Activité anti-inflammatoire

Les dérivés de l'indole possèdent des propriétés anti-inflammatoires. Ces composés pourraient potentiellement être utilisés dans le traitement de diverses maladies inflammatoires .

Activité anticancéreuse

Les dérivés de l'indole ont montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Ils se sont avérés présenter une activité anticancéreuse, ce qui en fait des candidats potentiels pour le développement de nouvelles thérapies anticancéreuses .

Activité antioxydante

Les dérivés de l'indole sont connus pour leur activité antioxydante. Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, prévenant ainsi le stress oxydatif et les maladies associées .

Activité antimicrobienne

Les dérivés de l'indole ont démontré des propriétés antimicrobiennes. Ils peuvent inhiber la croissance de divers types de microbes, ce qui les rend utiles dans le développement de nouveaux médicaments antimicrobiens .

Activité antidiabétique

Les dérivés de l'indole ont montré un potentiel dans le traitement du diabète. Ils présentent une activité antidiabétique, ce qui pourrait être bénéfique pour la gestion de la glycémie .

Activité antimalarique

Les dérivés de l'indole se sont avérés posséder des propriétés antimalariques. Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le traitement du paludisme .

Rôle dans les réactions multicomposants (RMC)

Le 1H-indole-3-carbaldéhyde et ses dérivés, y compris le this compound, sont des précurseurs chimiques essentiels et efficaces pour générer des structures biologiquement actives. Ils jouent un rôle important dans les réactions multicomposants (RMC), qui offrent un accès à des molécules complexes .

Mécanisme D'action

Target of Action

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and context-dependent.

Analyse Biochimique

Biochemical Properties

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, have been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability . The interactions of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde with biomolecules are primarily driven by its electrophilic nature, allowing it to participate in various nucleophilic addition and substitution reactions.

Cellular Effects

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can alter gene expression by binding to transcription factors or modifying histones, thereby affecting the transcriptional activity of target genes . These changes in gene expression can lead to alterations in cellular metabolism, including shifts in metabolic flux and the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing the progression of specific biochemical pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . The binding interactions of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde with transcription factors and histones can also lead to changes in gene expression, further influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde may accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that prolonged exposure to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can lead to persistent changes in cellular function, including alterations in cell cycle progression, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, conjugation, and methylation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic flux and levels of specific metabolites can be significantly affected by the presence of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, influencing overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde may be directed to the nucleus, where it can interact with transcription factors and histones to modulate gene expression . Alternatively, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can significantly impact its biological effects and therapeutic potential.

Propriétés

IUPAC Name |

1-ethyl-5-fluoroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLQZWLMJIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622792 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620175-69-1 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)